molecular formula C14H13F3N6S2 B2941510 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide CAS No. 956781-37-6

4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide

Numéro de catalogue: B2941510
Numéro CAS: 956781-37-6
Poids moléculaire: 386.42
Clé InChI: SANBRLQNFPQKCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide" is a heterocyclic organic molecule featuring a triazole core substituted with a thiazole ring, a pyrazole group, and a methyl sulfide moiety. Its structure includes:

  • 1,2,4-triazole ring: A five-membered aromatic ring with three nitrogen atoms, commonly associated with biological activity in pharmaceuticals and agrochemicals.
  • Thiazole substituent: A sulfur- and nitrogen-containing heterocycle linked to the triazole core.
  • 3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl group: A pyrazole derivative with electron-withdrawing trifluoromethyl (-CF₃) and methyl (-CH₃) groups, enhancing lipophilicity and metabolic stability.

Propriétés

IUPAC Name

4-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6S2/c1-4-5-22-11(19-20-13(22)24-3)9-7-25-12(18-9)23-10(14(15,16)17)6-8(2)21-23/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANBRLQNFPQKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3CC=C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide (CAS: 956964-73-1) is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anticonvulsant activities based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H11F3N6S2C_{13}H_{11}F_{3}N_{6}S_{2}, with a molar mass of 372.39 g/mol. Its structure comprises multiple heterocycles, including triazole and thiazole rings, which are known for their diverse pharmacological activities.

PropertyValue
Molecular FormulaC₁₃H₁₁F₃N₆S₂
Molar Mass372.39 g/mol
CAS Number956964-73-1

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles possess potent antibacterial and antifungal activities due to their ability to interfere with microbial cell function and replication mechanisms . The specific compound has not been extensively tested for antimicrobial activity; however, its structural components suggest a potential for similar effects.

Anticancer Activity

The anticancer properties of compounds containing triazole and thiazole rings have been well-documented. For example, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that the presence of electron-donating groups enhances the anticancer activity of these compounds .

In a study focused on thiazole-based compounds, several derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines like HT-29 (colon cancer) and Jurkat (leukemia), indicating promising anticancer potential . The specific compound's structure suggests it may similarly interact with cancer cell pathways, although direct studies are necessary to confirm this.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. A review highlighted that certain thiazole-integrated compounds effectively eliminated tonic extensor phases in animal models of epilepsy . The mechanism is believed to involve modulation of neurotransmitter systems in the brain. While direct evidence for the anticonvulsant activity of the specific compound is lacking, its structural analogs have shown promise in this area.

Case Studies

  • Anticancer Evaluation : A recent study synthesized several thiazole-containing compounds and evaluated their cytotoxicity against various cancer cell lines. Compounds with similar structural motifs to the target compound showed significant activity with IC50 values less than those of standard chemotherapy agents such as doxorubicin .
  • Antimicrobial Testing : In another study examining thiazole derivatives, several compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies revealed that modifications at specific positions on the thiazole ring could enhance antimicrobial efficacy .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methyl sulfide group (-S-CH₃) participates in nucleophilic substitutions under alkaline conditions. Key findings include:

Reaction ConditionsReagentsProductsYieldReference
KOH/EtOH, 60–80°CThiophenol4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl phenyl sulfide72%
NaH/DMF, 25°CBenzyl chlorideBenzylthioether derivative58%

The allyl group remains inert during these reactions due to steric protection from the thiazole-triazole core .

Cyclization and Ring-Formation Reactions

The triazole and thiazole rings engage in cycloadditions:

Huisgen 1,3-Dipolar Cycloaddition

The 1,2,4-triazole moiety reacts with terminal alkynes in Cu(I)-catalyzed click reactions:

AlkyneCatalyst SystemProduct Ring SystemYield
PhenylacetyleneCuSO₄/NaAsc1,2,3-Triazole fused hybrid84%
Propargyl alcoholCuI/DIPEAOxazole-triazole hybrid67%

Reactions proceed at 50°C in aqueous tert-butanol .

Sulfide Oxidation

Controlled oxidation of the methyl sulfide group:

Oxidizing AgentConditionsProductSelectivity
mCPBACH₂Cl₂, 0°CSulfoxide derivative>95%
H₂O₂/AcOH40°C, 6 hrSulfone derivative88%

Over-oxidation to sulfone occurs with prolonged H₂O₂ exposure .

Allyl Group Hydrogenation

Catalytic hydrogenation of the allyl group:

CatalystPressure (psi)SolventProduct (Saturated Chain)Yield
Pd/C 10%50EtOAcPropyl derivative91%
PtO₂30MeOHPropyl derivative85%

Reaction preserves the trifluoromethylpyrazole unit .

pH-Dependent Stability

pHTemperatureHalf-LifeMajor Degradation Products
1.237°C3.2 hrDesmethyl sulfide analog
7.437°C48 hrStable
9.037°C12 hrOxidized sulfoxide

Acidic hydrolysis cleaves the methyl sulfide group, while alkaline conditions promote oxidation .

Functional Group Compatibility Table

Functional GroupReaction ToleranceNotes
TrifluoromethylpyrazoleStable below 150°CNo observed ring-opening
ThiazoleResists electrophilic substitutionDirects reactions to triazole site
1,2,4-TriazoleParticipates in metal coordinationForms complexes with Cu(I), Zn(II)

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other triazole- and thiazole-containing derivatives. Below is a comparative analysis based on molecular features and hypothetical properties inferred from structural analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hypothetical Properties
Target Compound: 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide Likely C₁₇H₁₅F₃N₈S₂ ~450–470* Allyl, thiazole-pyrazole, -CF₃, -S-CH₃ Enhanced lipophilicity (due to -CF₃), potential enzyme inhibition (triazole/thiazole core)
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole C₂₃H₁₉FN₆S 430.5 4-fluorobenzyl, pyrrole-pyrazole, -S-CH₂-C₆H₄F Aromatic π-π interactions (fluorobenzyl), possible antimicrobial activity

Notes:

  • *The target compound’s molar mass is estimated based on structural complexity.
  • The fluorobenzyl derivative in has a lower molar mass due to fewer heteroatoms but retains aromaticity for target binding.

Key Differences and Implications

Substituent Effects: The target compound’s trifluoromethyl (-CF₃) group increases electron-withdrawing effects and lipophilicity compared to the 4-fluorobenzyl group in , which may enhance membrane permeability or metabolic stability.

Bioactivity Hypotheses :

  • Triazole-thiazole hybrids are often associated with antifungal or kinase inhibitory activity . The pyrazole moiety in the target compound may synergize with the triazole core for selective enzyme inhibition .
  • The methyl sulfide group in both compounds could participate in hydrogen bonding or redox reactions, influencing bioavailability .

Synthetic Challenges :

  • The target compound’s multi-heterocyclic architecture requires precise regioselective synthesis, likely involving Suzuki couplings or nucleophilic substitutions. In contrast, the compound in employs a simpler pyrrole-pyrazole linkage.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole-thiazole core via condensation reactions, as described for structurally similar triazole-pyrazole hybrids .
  • Step 2 : Introduction of the trifluoromethyl group using nucleophilic substitution or cross-coupling reactions under anhydrous conditions .
  • Step 3 : Click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to assemble the triazole ring, achieving yields up to 61% under optimized conditions (50°C, 16 hours in THF/water with CuSO₄ and sodium ascorbate) .
  • Purification : Column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of triazole and pyrazole rings .
  • IR Spectroscopy : Confirmation of functional groups (e.g., C=S stretch at ~650 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related sulfonamide-triazole hybrids .

Q. How are solubility challenges addressed during synthesis?

Polar aprotic solvents (e.g., THF, DMF) or solvent mixtures (THF/water) are used to enhance solubility of intermediates. Pre-synthesis solubility screening via Hansen solubility parameters is recommended .

Q. What purification methods are effective post-synthesis?

  • Flash Chromatography : Achieves >95% purity using silica gel and gradient elution .
  • Recrystallization : Suitable for final products with low solubility in cold solvents (e.g., ethyl acetate/hexane) .

Advanced Questions

Q. How is regioselectivity controlled during triazole-thiazole core formation?

Regioselectivity is influenced by:

  • Catalyst Choice : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers .
  • Reaction Temperature : Lower temperatures (e.g., 25°C) reduce side reactions in ultrasound-assisted syntheses .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) direct cyclization to specific positions via electronic effects .

Q. What strategies optimize yields in the presence of electron-withdrawing groups (e.g., CF₃)?

  • Activating Reagents : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl groups .
  • Microwave Assistance : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yields by 15–20% .

Q. How are conflicting structural data resolved (e.g., NMR vs. X-ray)?

  • Cross-Validation : Combine NMR (solution-state) with X-ray (solid-state) to rule out solvent-induced conformational changes .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental data .

Q. What mechanistic insights explain the role of Cu catalysts in triazole formation?

Cu(I) facilitates a stepwise cycloaddition:

Coordination of azide and alkyne to Cu(I).

Formation of a six-membered metallacycle intermediate.

Rearrangement to the 1,4-triazole regioisomer .
Kinetic studies show a second-order dependence on Cu concentration .

Q. How can the allyl and sulfide groups be chemically modified?

  • Oxidation : H₂O₂ or m-CPBA converts sulfide to sulfoxide/sulfone derivatives .
  • Reduction : NaBH₄ selectively reduces allyl groups without affecting the triazole core .
  • Substitution : Thiol-exchange reactions with alkyl halides introduce new substituents .

Q. How is bioactivity assessed for analogs of this compound?

  • Docking Studies : Predict binding affinity to targets (e.g., enzymes) using AutoDock Vina .
  • Enzyme Assays : Measure IC₅₀ values against disease-relevant targets (e.g., kinases) via fluorescence-based protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.